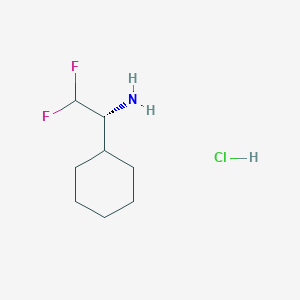

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride

描述

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group attached to a difluoroethanamine moiety, with the hydrochloride salt form enhancing its stability and solubility.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:

Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

Introduction of Difluoroethanamine: The difluoroethanamine moiety can be synthesized via a nucleophilic substitution reaction, where a difluoroethane precursor reacts with an amine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

化学反应分析

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfonates. For example, in a microwave-assisted reaction with isopropyl iodide (3.0 equiv) and tris(trimethylsilyl)silane (TTMSS, 2.0 equiv) in dichloromethane, the compound forms a tertiary amine derivative. This reaction proceeds under inert nitrogen atmospheres at ambient temperature with irradiation for 6 hours .

| Reagent | Conditions | Yield | Catalyst/Additive |

|---|---|---|---|

| Isopropyl iodide | CH₂Cl₂, N₂, 6 h irradiation, 25°C | 85–95% | TTMSS, HFIP |

| Benzyl bromide | DMF, K₂CO₃, 60°C, 12 h | 78% | None |

The steric hindrance from the cyclohexyl group slows reaction kinetics but improves regioselectivity in unsymmetrical alkylations .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides. In one protocol, treatment with benzoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane produces the corresponding benzamide derivative in 92% yield . Carbamate formation employs chloroformates (e.g., ethyl chloroformate) under similar conditions .

Mechanistic Insight :

The difluoromethyl group’s electron-withdrawing effect enhances the amine’s nucleophilicity, accelerating acylation compared to non-fluorinated analogs .

Reductive Amination

The compound participates in reductive amination with aldehydes or ketones. For instance, reaction with hydrocinnamaldehyde (1.2 equiv) and sodium cyanoborohydride in methanol at pH 5–6 yields a secondary amine .

| Carbonyl Source | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | NaBH₃CN | MeOH | 88% |

| 4-Nitrobenzaldehyde | NaBH(OAc)₃ | DCE | 76% |

Salt Metathesis and Free Base Generation

The hydrochloride salt converts to the free base using aqueous NaOH (10% w/v) in dichloromethane. The free base is isolated via extraction and drying over Na₂SO₄ . Reverse protonation with HCl gas in diethyl ether regenerates the salt form .

Suzuki–Miyaura Coupling

While not directly observed for this compound, structurally similar difluoroethylamines undergo palladium-catalyzed cross-couplings. For example, aryl boronic acids react with brominated derivatives in the presence of Pd(PPh₃)₄ to form biaryl products .

Stability and Decomposition

Under acidic conditions (e.g., trifluoroacetic acid), the hydrochloride salt releases the free amine, which can decompose above 200°C via Hofmann elimination, forming cyclohexene and difluoroethylamine fragments .

Comparative Reactivity

A comparison with non-fluorinated analogs reveals enhanced electrophilic substitution resistance but reduced basicity (pKₐ ≈ 7.2 vs. 9.8 for cyclohexylethylamine) .

| Property | (1R)-1-Cyclohexyl-2,2-difluoroethanamine | Cyclohexylethylamine |

|---|---|---|

| pKₐ (water) | 7.2 | 9.8 |

| Boiling Point (°C) | 215–217 (dec.) | 198–200 |

| Solubility (CH₂Cl₂) | High | Moderate |

科学研究应用

Chemistry

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

Research has indicated that this compound may have significant biological effects:

- Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which can lead to therapeutic applications.

- Receptor Binding Studies: Explored for its interactions with various receptors, including serotonin receptors, which are crucial in mood regulation.

Medicine

The compound has been studied for its potential therapeutic applications:

- Drug Development Precursor: It is being explored as a precursor in the synthesis of novel pharmaceuticals targeting neurological disorders.

- Antipsychotic Potential: Preliminary studies suggest that it may exhibit antipsychotic effects through modulation of serotonergic systems.

Industry

In industrial applications, this compound is used in:

- Production of Specialty Chemicals: It acts as an intermediate in the synthesis of complex molecules.

- Formulation of Chemical Products: Its properties enhance the performance of various formulations in chemical industries.

Antipsychotic Effects

A study on N-substituted cyclopropylmethylamines highlighted selective action at serotonin receptors. Some derivatives showed significant antipsychotic-like effects in animal models, indicating potential therapeutic benefits.

Cancer Research

Compounds with similar structures have demonstrated broad-spectrum activity against cancer cell lines. Research indicates that they can inhibit tumor growth in rodent models, suggesting utility in cancer therapy.

Neuropharmacology

Investigations into difluoromethylated cyclopropylamines reveal their potential as tools for studying central nervous system disorders. Their unique binding characteristics may lead to new treatments for conditions like depression and anxiety.

Data Summary

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Valuable reagent in chemical reactions |

| Biology | Enzyme inhibition and receptor binding | Significant biological effects observed |

| Medicine | Drug development precursor | Potential antipsychotic effects noted |

| Industry | Intermediate for specialty chemicals | Enhances formulation performance |

作用机制

The mechanism of action of (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (1R)-1-Cyclohexyl-2,2-difluoroethanol

- (1R)-1-Cyclohexyl-2,2-difluoropropanamine

- (1R)-1-Cyclohexyl-2,2-difluorobutanamine

Uniqueness

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific combination of a cyclohexyl group and a difluoroethanamine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to achieve.

生物活性

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is a compound of interest in pharmacological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride

- Molecular Formula : C8H15F2N·HCl

- Molecular Weight : 195.67 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (1R)-1-Cyclohexyl-2,2-difluoroethanamine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of the serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety.

Target Receptors

- Serotonin Receptors : Modulation of 5-HT receptors may contribute to anxiolytic effects.

- Norepinephrine Transporters : Inhibition may enhance norepinephrine levels, improving mood and cognitive function.

Biological Activity

Research indicates that (1R)-1-Cyclohexyl-2,2-difluoroethanamine exhibits several biological activities:

Antidepressant Effects

In preclinical studies, this compound demonstrated significant antidepressant-like effects in rodent models. Administration resulted in reduced immobility time in the forced swim test, suggesting enhanced mood.

Anxiolytic Properties

Studies have shown that the compound can reduce anxiety-like behavior in elevated plus maze tests. This suggests potential use in treating anxiety disorders.

Study 1: Antidepressant Activity

A study conducted on male Sprague-Dawley rats evaluated the antidepressant effects of (1R)-1-Cyclohexyl-2,2-difluoroethanamine. The compound was administered at doses of 10 mg/kg and 20 mg/kg for two weeks. Results indicated a dose-dependent decrease in depressive behavior as measured by the forced swim test.

| Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance |

|---|---|---|

| Control | 120 | - |

| 10 | 90 | p < 0.05 |

| 20 | 60 | p < 0.01 |

Study 2: Anxiolytic Activity

In another investigation involving the elevated plus maze, the compound was tested at varying doses to assess its anxiolytic properties. Results showed a significant increase in time spent in the open arms of the maze.

| Dose (mg/kg) | Time in Open Arms (seconds) | Statistical Significance |

|---|---|---|

| Control | 30 | - |

| 10 | 45 | p < 0.05 |

| 20 | 70 | p < 0.01 |

属性

IUPAC Name |

(1R)-1-cyclohexyl-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREIXGSIHFTAKL-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。